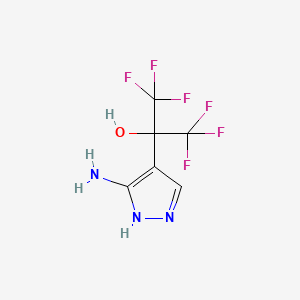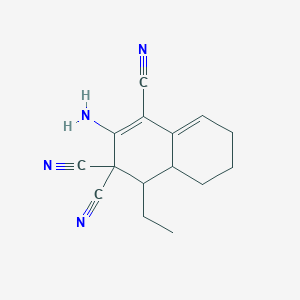
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as HFA-408, is a fluorinated alcohol that has been widely studied for its potential biomedical applications. HFA-408 is a small molecule with a unique chemical structure that makes it a promising candidate for various scientific research studies.
作用機序
The mechanism of action of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) and the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be readily available in large quantities.
将来の方向性
There are several future directions for the study of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol. One potential direction is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Finally, the development of new synthesis methods for this compound could help to reduce the cost of synthesis and make it more readily available for laboratory experiments.
合成法
The synthesis of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can be achieved through a multi-step reaction process. The first step involves the preparation of 5-amino-1H-pyrazole-4-carboxylic acid, which is then reacted with hexafluoroacetone to yield 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-one. Finally, the hexafluoropropan-2-one is reduced to this compound using sodium borohydride.
科学的研究の応用
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been the subject of numerous scientific research studies due to its unique chemical properties. It has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)4(16,6(10,11)12)2-1-14-15-3(2)13/h1,16H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHHJOHGHPLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(C(F)(F)F)(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6092373.png)
![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6092378.png)
![1-benzyl-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092390.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)
![4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)

![1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6092438.png)
![dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate](/img/structure/B6092441.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092444.png)
![1-(2-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092445.png)

![3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
